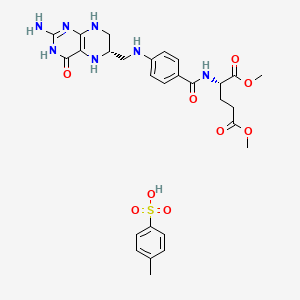
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt is a derivative of tetrahydrofolic acid, a form of folate that plays a crucial role in various biological processes. This compound is particularly significant in the field of medicinal chemistry due to its involvement in the synthesis of nucleotides and amino acids, which are essential for DNA replication and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt typically involves the esterification of tetrahydrofolic acid followed by the introduction of the p-toluenesulfonate group. The process begins with the reduction of folic acid to tetrahydrofolic acid, which is then esterified using dimethyl sulfate under basic conditions. The final step involves the reaction of the esterified product with p-toluenesulfonyl chloride in the presence of a base such as pyridine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrofolic acid derivatives.
Reduction: It can be reduced back to its parent tetrahydrofolic acid form.
Substitution: The ester and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various folate derivatives, which are crucial intermediates in the synthesis of other biologically active compounds .
Applications De Recherche Scientifique
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular metabolism and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in treating folate deficiency and related disorders.
Mécanisme D'action
The mechanism of action of (6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt involves its conversion to active folate forms within the body. These active forms participate in one-carbon transfer reactions, which are essential for the synthesis of nucleotides and amino acids. The compound targets enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-Tetrahydrofolic Acid: Another stereoisomer of tetrahydrofolic acid with similar biological functions.
5-Methyltetrahydrofolate: A methylated form of tetrahydrofolic acid that is more readily absorbed by the body.
5-Formyltetrahydrofolate: A formylated derivative with distinct biological activities.
Uniqueness
(6S)-TetrahydrofolicAcidDimethylEsterp-ToluenesulfonateSalt is unique due to its specific stereochemistry and the presence of the ester and sulfonate groups, which enhance its solubility and stability. These properties make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C28H35N7O9S |
|---|---|
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
dimethyl (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H27N7O6.C7H8O3S/c1-33-15(29)8-7-14(20(32)34-2)26-18(30)11-3-5-12(6-4-11)23-9-13-10-24-17-16(25-13)19(31)28-21(22)27-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,13-14,23,25H,7-10H2,1-2H3,(H,26,30)(H4,22,24,27,28,31);2-5H,1H3,(H,8,9,10)/t13-,14-;/m0./s1 |
Clé InChI |
FOCDNVSJLZYVDN-IODNYQNNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)NC[C@H]2CNC3=C(N2)C(=O)NC(=N3)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NCC2CNC3=C(N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















